

(16R)-Dihydrositsirikine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

Cat. No.: B1155364

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(16R)-Dihydrositsirikine is a naturally occurring indole alkaloid belonging to the corynanthe subgroup. First identified in cell suspension cultures of *Catharanthus roseus* (L.) G. Don, this stereospecific compound has garnered interest within the scientific community for its potential, yet largely unexplored, biological activities. This technical guide provides a detailed overview of the discovery, history, and physicochemical properties of **(16R)-Dihydrositsirikine**. It also presents generalized experimental protocols for the isolation of related alkaloids from its natural source and fundamental synthetic strategies for indole alkaloids, owing to the absence of specific published protocols for this particular molecule. While quantitative biological data for **(16R)-Dihydrositsirikine** is not currently available in the public domain, this guide establishes a foundational understanding for researchers aiming to investigate its therapeutic potential.

Discovery and History

(16R)-Dihydrositsirikine was first reported in 1984 by Kohl et al. in the journal *Planta Medica*. [1][2] The compound was isolated from cell suspension cultures of the Madagascar periwinkle, *Catharanthus roseus*, a plant renowned for its rich diversity of terpenoid indole alkaloids, including the potent anticancer agents vinblastine and vincristine. The structure of **(16R)-Dihydrositsirikine**, along with its stereoisomers (16R)-19,20-E-isositsirikine and (16R)-19,20-Z-isositsirikine, was elucidated using spectroscopic data.[1][2]

The biosynthesis of the related compound, (16R)-isositsirikine, was investigated by Scott and colleagues in 1979, who demonstrated its enzymatic conversion from geissoschizine in a cell-free extract of *C. roseus* callus. This work provided crucial insights into the biosynthetic pathways of sitsirikine-type alkaloids.

Physicochemical Properties

(16R)-Dihydrositsirikine is a stereospecific derivative of the sarpagine family of alkaloids.^[3] Its well-defined (16R) configuration makes it a valuable subject for structure-activity relationship (SAR) studies.

| Property | Value | Source |
|-------------------------|---|-----------|
| Molecular Formula | C ₂₁ H ₂₈ N ₂ O ₃ | [3][4][5] |
| Molecular Weight | 356.47 g/mol | [3][4][5] |
| CAS Number | 6519-26-2 | [5] |
| IUPAC Name | methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | [5] |
| Synonyms | 18,19-Dihydro-16(R)-sitsirikine, Dihydrositsirikine | [4] |
| Appearance | Powder | [5] |
| Predicted Boiling Point | 547.5 ± 45.0 °C | |
| Predicted Melting Point | 215 °C | |
| Predicted pKa | 14.30 ± 0.10 | |
| Predicted Density | 1.24 ± 0.1 g/cm ³ | |

Experimental Protocols

Detailed experimental protocols specifically for the isolation and synthesis of **(16R)-Dihydrositsirikine** are not extensively documented in publicly available literature. However, this section provides generalized methodologies for the extraction of indole alkaloids from *Catharanthus roseus* and a representative synthetic scheme for a related indole alkaloid core structure.

Generalized Isolation of Indole Alkaloids from *Catharanthus roseus*

The following protocol is a composite of established methods for the extraction of alkaloids from *C. roseus*.^{[6][7][8][9][10]}

Objective: To extract and fractionate total alkaloids from dried plant material of *Catharanthus roseus*.

Materials:

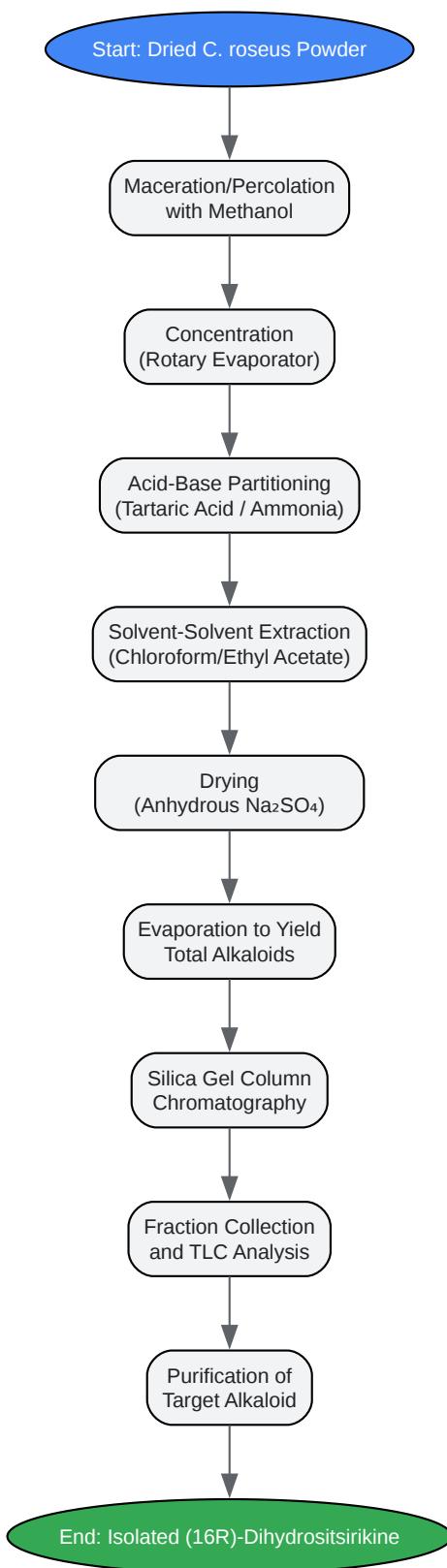
- Dried, powdered *C. roseus* leaves
- Methanol (80% and 95%)
- Tartaric acid (2% solution)
- Benzene
- Chloroform
- Petroleum ether (b.p. 40-60 °C)
- Ethyl acetate
- Phosphate buffer (pH 2)
- Ammonia solution (25%)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

- Rotary evaporator
- Chromatography column

Procedure:

- Extraction:
 - Moisten 1 kg of dried, powdered *C. roseus* leaves with a 2% tartaric acid solution.
 - Percolate the moistened powder with 95% methanol (3 x 3 L).
 - Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Acid-Base Partitioning:
 - Dissolve the crude extract in a 2% tartaric acid solution.
 - Wash the acidic solution with petroleum ether to remove non-alkaloidal components.
 - Adjust the pH of the aqueous layer to approximately 9-10 with a 25% ammonia solution.
 - Extract the alkaline solution with chloroform or ethyl acetate (3 x 500 mL).
 - Combine the organic layers and dry over anhydrous sodium sulfate.
 - Evaporate the solvent to yield the total alkaloid mixture.
- Chromatographic Separation:
 - Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform and methanol).
 - Dissolve the total alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.
 - Elute the column with the solvent gradient, collecting fractions.

- Monitor the fractions by thin-layer chromatography (TLC) to identify those containing compounds of interest.
- Combine fractions containing the desired alkaloid and evaporate the solvent.
- Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

[Click to download full resolution via product page](#)

Generalized workflow for the isolation of indole alkaloids.

General Synthetic Strategy for Indole Alkaloids

The total synthesis of complex indole alkaloids is a significant challenge in organic chemistry.

While a specific protocol for **(16R)-Dihydrositsirikine** is not readily available, the Fischer indole synthesis is a foundational method for creating the indole core structure.[11][12]

Objective: To synthesize a substituted indole ring, the core of many indole alkaloids.

Reaction: Fischer Indole Synthesis

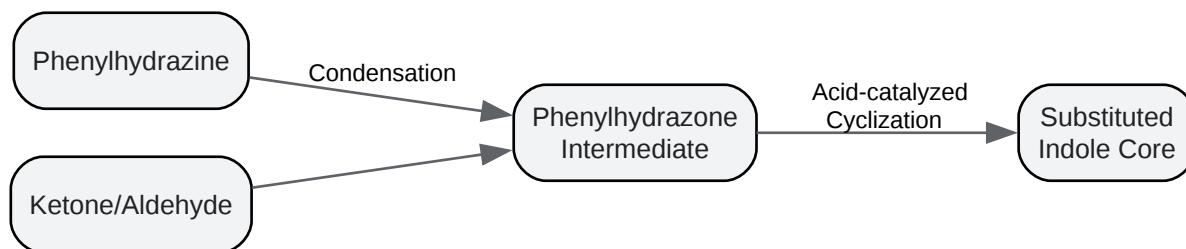
Materials:

- Phenylhydrazine
- A suitable ketone or aldehyde (e.g., pyruvic acid for indole-2-carboxylic acid)
- Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)
- Solvent (e.g., ethanol, toluene)

Procedure:

- Formation of Phenylhydrazone:
 - Dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.
 - Add the ketone or aldehyde (1 equivalent) to the solution.
 - Stir the mixture at room temperature or with gentle heating until the phenylhydrazone precipitates.
 - Isolate the phenylhydrazone by filtration and wash with a cold solvent.
- Cyclization:
 - Heat the isolated phenylhydrazone with an acid catalyst (e.g., polyphosphoric acid) at a high temperature (typically 100-200 °C).
 - Monitor the reaction by TLC.

- Upon completion, pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer, evaporate the solvent, and purify the resulting indole derivative by column chromatography.



[Click to download full resolution via product page](#)

Core reaction of the Fischer indole synthesis.

Biological Activity and Signaling Pathways

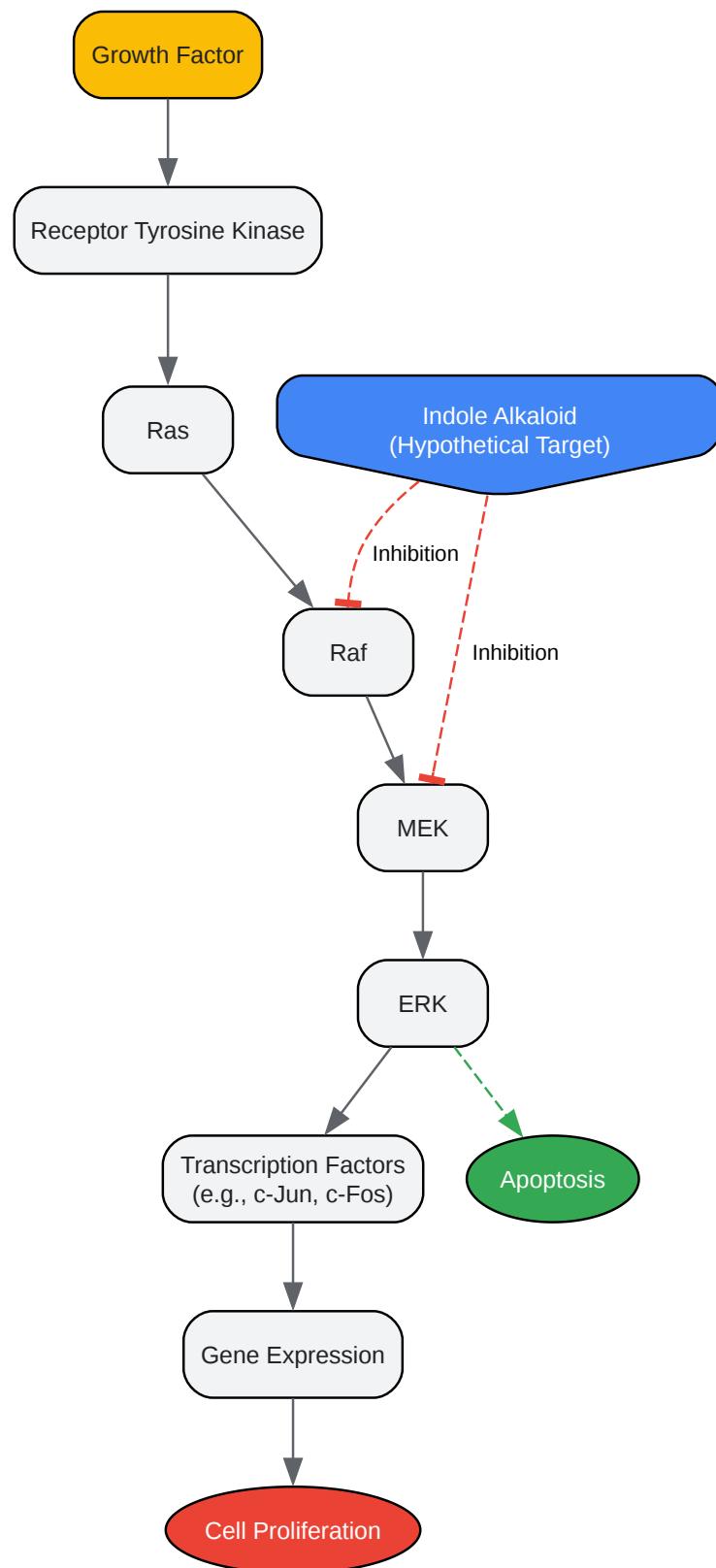
Quantitative Data:

A comprehensive search of scientific literature and databases reveals a lack of publicly available quantitative data on the biological activity of **(16R)-Dihydrositsirikine**. There are no reported IC₅₀, MIC, or K_i values for this specific compound.

Potential Signaling Pathways (General for Indole Alkaloids):

While no specific signaling pathways have been elucidated for **(16R)-Dihydrositsirikine**, many indole alkaloids are known to interact with various cellular signaling cascades, particularly in the context of cancer treatment. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a common target.[13][14][15]

The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. Some indole alkaloids have been shown to modulate this pathway, for example, by inhibiting the phosphorylation of key kinases such as ERK, JNK, and p38, thereby inducing apoptosis in cancer cells.



[Click to download full resolution via product page](#)

Hypothetical modulation of the MAPK pathway by an indole alkaloid.

Future Perspectives

The scarcity of biological data for **(16R)-Dihydrositsirikine** presents a significant opportunity for future research. Key areas for investigation include:

- Total Synthesis: Development of an efficient and stereoselective total synthesis would enable the production of sufficient quantities for comprehensive biological evaluation and the generation of analogues for SAR studies.
- Biological Screening: Systematic screening of **(16R)-Dihydrositsirikine** against a panel of cancer cell lines, bacterial and fungal strains, and key enzymes would be a critical first step in identifying its potential therapeutic applications.
- Mechanism of Action Studies: Should biological activity be identified, subsequent studies should focus on elucidating the mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates.

Conclusion

(16R)-Dihydrositsirikine is a structurally defined natural product with a history rooted in the rich phytochemistry of *Catharanthus roseus*. While its discovery dates back to 1984, its biological potential remains largely untapped due to a lack of follow-up studies. This technical guide consolidates the available historical and physicochemical data and provides a framework of generalized experimental protocols to aid researchers in initiating new investigations into this promising indole alkaloid. The elucidation of its biological activities and mechanism of action could unveil new therapeutic avenues, continuing the legacy of its natural source as a font of important medicinal compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Journals - *Planta Medica* / Abstract [thieme-connect.com]

- 2. Indole Alkaloids from Catharanthus roseus Tissue Cultures IV1: 16R-19,20-E-Isositsirikin, 16R-19,20-Z-Isositsirikin and 21-Hydroxycyclolochnerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (16R)-Dihydrositsirikine | 6519-26-2 [chemicalbook.com]
- 4. (16R)-Dihydrositsirikine | C21H28N2O3 | CID 5316739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bocsci.com [bocsci.com]
- 6. Isolation and Characterization of Antineoplastic Alkaloids from Catharanthus Roseus L. Don. Cultivated in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. View of ISOLATION AND CHARACTERIZATION OF ANTINEOPLASTIC ALKALOIDS FROM CATHARANTHUS ROSEUS L. DON. CULTIVATED IN EGYPT [journals.athmsi.org]
- 9. ijzi.net [ijzi.net]
- 10. US4831133A - Extraction of alkaloids of Catharanthus roseus tissue - Google Patents [patents.google.com]
- 11. Indole - Wikipedia [en.wikipedia.org]
- 12. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Exploration of the Mechanisms of Differential Indole Alkaloid Biosynthesis in Dedifferentiated and Cambial Meristematic Cells of Catharanthus roseus Using Transcriptome Sequencing [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(16R)-Dihydrositsirikine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1155364#16r-dihydrositsirikine-discovery-and-history\]](https://www.benchchem.com/product/b1155364#16r-dihydrositsirikine-discovery-and-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com